N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine-2,4-dione core substituted with a 4-fluorobenzyl group at position 2. The acetamide linker connects this core to a 1,3-benzodioxol-5-ylmethyl moiety.
Properties
Molecular Formula |
C23H18FN3O5S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H18FN3O5S/c24-16-4-1-14(2-5-16)11-27-22(29)21-17(7-8-33-21)26(23(27)30)12-20(28)25-10-15-3-6-18-19(9-15)32-13-31-18/h1-9H,10-13H2,(H,25,28) |
InChI Key |
WPWQXRMHEQAZJN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4 |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, including antidiabetic and anticancer effects, as well as its mechanism of action and safety profile.
- Chemical Name : this compound
- Molecular Formula : C23H22FNO4
- CAS Number : 880072-98-0
Antidiabetic Activity
Recent studies have highlighted the potential of benzodioxol derivatives in managing blood glucose levels. For instance, a related compound demonstrated significant inhibition of α-amylase with an IC50 value of 0.68 µM, indicating its efficacy in controlling carbohydrate metabolism. In vivo studies using a streptozotocin-induced diabetic mouse model showed that administration of this compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over five doses .
Table 1: Antidiabetic Activity of Related Compounds
| Compound | IC50 (µM) | Blood Glucose Reduction (mg/dL) |
|---|---|---|
| IIa | 0.85 | Not tested |
| IIc | 0.68 | 252.2 to 173.8 |
Anticancer Activity
The anticancer potential of benzodioxol derivatives has also been investigated. One study reported that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines with IC50 values ranging from 26 to 65 µM. Notably, these compounds showed minimal toxicity to normal cell lines (IC50 > 150 µM), suggesting a favorable safety profile for further development .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cancer Cell Lines IC50 (µM) | Normal Cell Line IC50 (µM) |
|---|---|---|
| IIc | 26 - 65 | >150 |
The mechanism through which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in metabolic processes. Specifically, α-amylase inhibition plays a crucial role in reducing glucose absorption and managing diabetes. Additionally, the structural features of the compound may interact with cellular pathways related to cancer cell proliferation and survival.
Safety Profile
Safety assessments conducted on related benzodioxol derivatives indicate low cytotoxicity toward normal cells while maintaining efficacy against cancer cells. This suggests that these compounds could be developed as selective therapeutic agents with minimal side effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Thieno[3,2-d]pyrimidine Cores
Compound A: N-(2-Chloro-5-fluorophenyl)-2-[3-isobutyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide ()
- Core: Identical thieno[3,2-d]pyrimidine-2,4-dione.
- Substituents :
- Position 3 : Isobutyl group (vs. 4-fluorobenzyl in the target compound).
- Acetamide linkage : Connects to 2-chloro-5-fluorophenyl (vs. benzodioxolylmethyl).
- Key Differences : The isobutyl group may reduce aromatic π-π stacking interactions compared to the 4-fluorobenzyl group. The chloro-fluorophenyl substituent in Compound A likely increases electronegativity but may reduce solubility relative to the benzodioxole group .
Compound B: Derivatives from (e.g., 2-(4-acetylaminophenyl)-N-[6-amino-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]acetamide)
- Core: Tetrahydropyrimidine-2,4-dione (saturated vs. thieno-fused aromatic core).
- Substituents: Position 3: 2-fluorobenzyl (similar fluorinated motif). Acetamide linkage: Connects to 4-acetylaminophenyl.
Substituent Effects on Activity and Solubility
- Fluorinated Benzyl Groups : Both the target compound and Compound B utilize fluorinated benzyl groups, which enhance metabolic stability and hydrophobic interactions. However, the 4-fluorobenzyl substituent in the target compound may offer better steric compatibility with hydrophobic binding pockets than the 2-fluorobenzyl in Compound B .
- Benzodioxole vs. Halogenated Phenyl : The benzodioxole group in the target compound introduces two oxygen atoms, improving solubility via hydrogen bonding, whereas halogenated phenyl groups (e.g., in Compound A) prioritize lipophilicity and electronegativity .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
